Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-
Overview
Description
Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-: is a chemical compound with the molecular formula C11H10BrNO2 This compound is characterized by the presence of a bromine atom attached to an indene ring system, which is further substituted with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- typically involves the bromination of an indene derivative followed by the introduction of the acetamide group. One common method includes the bromination of 2,3-dihydro-1H-inden-5-yl acetate using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated intermediate is then reacted with acetamide under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Hydro derivatives with reduced functional groups.
Scientific Research Applications
Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Acetamide, N-(2,3-dihydro-1H-inden-5-yl)-
- Acetamide, N-(6-chloro-2,3-dihydro-3-oxo-1H-inden-5-yl)-
- Acetamide, N-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-5-yl)-
Uniqueness: Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and unsubstituted analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-(6-bromo-3-oxo-1,2-dihydroinden-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(14)13-10-5-8-7(4-9(10)12)2-3-11(8)15/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKFCOLJFYLSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2CCC(=O)C2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437608 | |
Record name | Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170456-57-2 | |
Record name | Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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